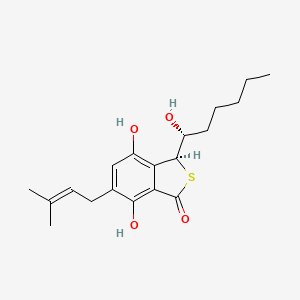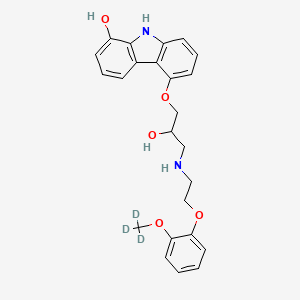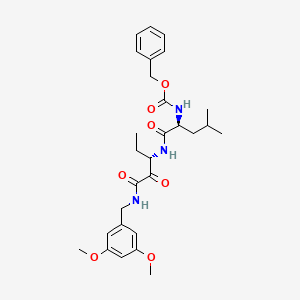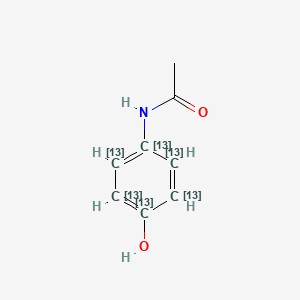
Acetaminophen-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaminophen-13C6, also known as Paracetamol-13C6, is a stable isotope-labeled compound of acetaminophen. It is commonly used as an internal standard in mass spectrometry and other analytical techniques to quantify acetaminophen levels in biological samples. The compound is labeled with carbon-13 isotopes at six positions on the benzene ring, which allows for precise tracking and measurement in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-13C6 typically involves the incorporation of carbon-13 labeled precursors into the acetaminophen molecule. One common method starts with the nitration of carbon-13 labeled benzene to produce carbon-13 labeled nitrobenzene. This is followed by the reduction of the nitro group to form carbon-13 labeled aniline. The final step involves the acetylation of carbon-13 labeled aniline with acetic anhydride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Acetaminophen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in the precursor can be reduced to an amine group during synthesis.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Carbon-13 labeled aniline
Substitution: This compound
Applications De Recherche Scientifique
Acetaminophen-13C6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetaminophen in complex mixtures.
Biology: Employed in metabolic studies to trace the biotransformation of acetaminophen in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of acetaminophen measurements in pharmaceutical formulations
Mécanisme D'action
The mechanism of action of Acetaminophen-13C6 is similar to that of unlabeled acetaminophen. It primarily acts as an analgesic and antipyretic agent. The exact mechanism is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the brain, leading to a decrease in the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen may exert its effects through the activation of descending serotonergic pathways and interaction with cannabinoid receptors .
Comparaison Avec Des Composés Similaires
Acetaminophen-D4: Labeled with deuterium instead of carbon-13.
Phenacetin: A prodrug of acetaminophen with similar analgesic properties.
Ibuprofen-13C3: Another stable isotope-labeled compound used in analytical studies
Uniqueness: Acetaminophen-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. The isotopic labeling allows for precise quantification and tracking of acetaminophen in various research applications, making it a valuable tool in scientific studies .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |
Clé InChI |
RZVAJINKPMORJF-CLQMYPOBSA-N |
SMILES isomérique |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)

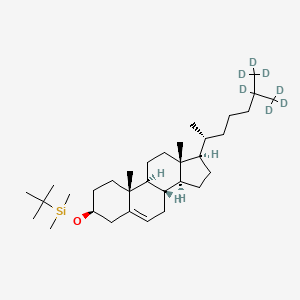
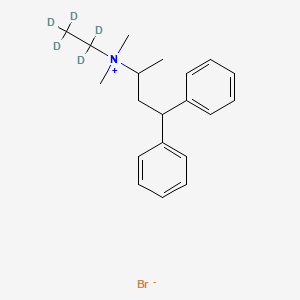
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
